2R,4R-Sacubitril is a pharmaceutical compound primarily used as a neprilysin inhibitor in the treatment of heart failure. It is a prodrug that, upon administration, is converted into its active metabolite, LBQ657, which plays a crucial role in enhancing the levels of natriuretic peptides. These peptides are vital for cardiovascular health as they promote vasodilation, natriuresis, and diuresis. Sacubitril is typically combined with valsartan, an angiotensin receptor blocker, to provide a synergistic effect in reducing cardiovascular events in patients with chronic heart failure classified as New York Heart Association Class II-IV and with reduced ejection fraction .
Sacubitril belongs to the class of organic compounds known as biphenyls and derivatives. It is classified as a small molecule drug and has been approved for use in various therapeutic contexts since its FDA approval on July 7, 2015. The compound has gained attention due to its unique mechanism of action targeting neprilysin, a neutral endopeptidase that degrades natriuretic peptides .
The synthesis of sacubitril involves several key steps that typically include:
The precise synthetic route may vary among manufacturers but generally adheres to principles of organic synthesis focusing on yield optimization and purity .
The molecular formula of sacubitril is . Its structure features two phenyl rings connected by a carbon-carbon bond, along with several functional groups including a sulfonamide moiety which is critical for its biological activity.
The three-dimensional structure can be visualized using various molecular modeling software tools that allow for the analysis of steric and electronic properties relevant to its activity .
Sacubitril undergoes hydrolysis in vivo to yield LBQ657, which then acts as a neprilysin inhibitor. The reaction involves:
This mechanism enhances the physiological effects mediated by these peptides, contributing to improved cardiovascular outcomes in patients .
The primary mechanism of action of sacubitril involves:
Clinical studies have demonstrated that this dual-action approach (inhibition of neprilysin combined with angiotensin receptor blockade via valsartan) significantly lowers the risk of cardiovascular death and hospitalization due to heart failure .
These properties are crucial for formulation development and therapeutic efficacy .
Sacubitril is primarily used in clinical settings for:
The ongoing research into sacubitril's effects on various cardiovascular conditions continues to expand its potential applications in medicine .
Pharmacological evaluation reveals the 2R,4R-Sacubitril isomer possesses negligible therapeutic activity in heart failure (HF) models. In vivo studies comparing equimolar doses of purified stereoisomers demonstrate that the 2R,4R form fails to significantly elevate circulating levels of neprilysin substrates like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), or cyclic guanosine monophosphate (cGMP) – biomarkers robustly increased by the 2S,4S isomer [5] [7]. This is mechanistically explained by its inability to form the essential interactions within the neprilysin catalytic site, as confirmed by X-ray crystallography and molecular docking simulations [4] [7].
Furthermore, the 2R,4R isomer does not contribute to the beneficial cardiovascular effects associated with Sacubitril/valsartan therapy. Studies in spontaneous hypertensive rats (SHR) and HF models show no significant reduction in ventricular wall stress, improvement in cardiac output, or attenuation of pathological hypertrophy with 2R,4R-Sacubitril administration alone. In contrast, the 2S,4S isomer, particularly when combined with valsartan (an angiotensin II receptor blocker - ARB), demonstrates profound effects on cardiac remodeling, reducing left ventricular end-diastolic volume and improving ejection fraction [5] [10]. The presence of the 2R,4R isomer beyond pharmacopeial limits is therefore undesirable not only due to lack of efficacy but also because it occupies formulation mass without contributing therapeutic benefit.
Industrial synthesis prioritizes routes minimizing 2R,4R formation. For example, Novartis developed high-yielding asymmetric hydrogenation processes using Rh-Ph-BPE catalysts achieving S/C ratios up to 74,000 and >99% ee for the desired 2S,4S intermediate, effectively minimizing impurities like the 2R,4R form [8].
Table 2: Synthetic Route Optimization for Minimizing 2R,4R-Sacubitril Impurity
Synthetic Strategy | Catalyst System | Diastereomeric Excess (de) | Key Advantage |
---|---|---|---|
Early Route (Diastereoselective Hydrogenation) | Pd/C | ~80% de | Moderate selectivity, requires recrystallization |
Improved Ru-Catalyzed Route | [Ru(p-cymene)I₂]₂ / SL-M004-1 Mandyphos | >99% de (post-recrystallization) | High selectivity, recyclable catalyst phase |
Rh-Catalyzed Route (Current Manufacturing) | [Rh((R,R)-PhBPE)(cod)]BF₄ | >99% ee (directly) | Ultra-low catalyst loading (S/C 74,000), high concentration tolerance |
Sacubitril functions as a prodrug, requiring enzymatic hydrolysis to its active form, Sacubitrilat (LBQ657). This activation is profoundly sensitive to stereochemistry. The 2R,4R-Sacubitril isomer exhibits markedly different in vitro and in vivo pharmacokinetics compared to the therapeutic 2S,4S-Sacubitril.
In vitro incubation with human liver S9 fractions or carboxylesterases (CES) reveals significantly slower conversion rates for 2R,4R-Sacubitril to its corresponding 2R,4R-Sacubitrilat compared to the activation of 2S,4S-Sacubitril to 2S,4S-Sacubitrilat [1] [8]. This kinetic disparity stems from the stereospecific substrate recognition by esterases. The active site of human carboxylesterase 1 (hCES1), the primary enzyme responsible for Sacubitril activation, preferentially accommodates the 2S,4S configuration due to complementary interactions with its chiral amino acid residues. The altered spatial arrangement of the methyl and ethyl ester groups in the 2R,4R isomer disrupts optimal binding and catalysis, leading to reduced catalytic efficiency (Kcat/Km) [8].
Consequently, oral administration of 2R,4R-Sacubitril results in substantially lower systemic exposure (AUC) of its active metabolite and a delayed time to peak plasma concentration (Tmax) compared to equimolar doses of the 2S,4S prodrug. Studies in rodents show plasma concentrations of 2R,4R-Sacubitrilat reach only 10-20% of the levels achieved by 2S,4S-Sacubitrilat at equivalent time points post-dosing [1]. Even if activated, the resulting 2R,4R-Sacubitrilat possesses inherently low affinity for neprilysin, as discussed previously. Therefore, the 2R,4R isomer represents a dual liability: inefficient bioactivation followed by generation of a metabolite with minimal target activity.
Figure: Metabolic Pathway and Stereoselectivity of Sacubitril Activation
[Prodrug] [Active Metabolite] 2S,4S-Sacubitril →(hCES1/CES, Fast Hydrolysis)→ 2S,4S-Sacubitrilat (LBQ657) → Potent NEP Inhibition 2R,4R-Sacubitril →(hCES1/CES, Slow Hydrolysis)→ 2R,4R-Sacubitrilat → Negligible NEP Inhibition
This stereochemical dependency underscores why pharmacopeial standards rigorously control the 2R,4R impurity. Its presence not only lacks therapeutic contribution but also does not meaningfully interfere with the activation or action of the 2S,4S isomer, primarily due to its low abundance and distinct pharmacokinetic and pharmacodynamic profile [1] [4] [8]. The focus in pharmaceutical development remains on maximizing the yield and purity of the therapeutically essential 2S,4S diastereomer.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1